molecular formula C18H16Cl4O2 B14244503 4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid CAS No. 405112-20-1

4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid

Cat. No.: B14244503
CAS No.: 405112-20-1
M. Wt: 406.1 g/mol
InChI Key: CGPWJMINZNLPIY-UHFFFAOYSA-N
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Description

4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid is an organochlorine compound known for its use in various industrial and agricultural applications. This compound is structurally related to other well-known organochlorines such as DDT and dicofol . It is characterized by the presence of multiple chlorine atoms, which contribute to its stability and persistence in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid typically involves the reaction of 4-chlorobenzyl chloride with trichloroacetaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions, including Friedel-Crafts alkylation, to introduce the butanoic acid moiety .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce less chlorinated compounds .

Scientific Research Applications

4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organochlorine compounds.

    Biology: Studies have investigated its effects on various biological systems, including its potential as an insecticide.

    Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of pesticides and other agrochemicals

Mechanism of Action

The mechanism of action of 4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt cellular processes, leading to its pesticidal or therapeutic effects. The exact pathways and targets can vary depending on the specific application .

Properties

CAS No.

405112-20-1

Molecular Formula

C18H16Cl4O2

Molecular Weight

406.1 g/mol

IUPAC Name

4-[4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]phenyl]butanoic acid

InChI

InChI=1S/C18H16Cl4O2/c19-15-10-8-14(9-11-15)17(18(20,21)22)13-6-4-12(5-7-13)2-1-3-16(23)24/h4-11,17H,1-3H2,(H,23,24)

InChI Key

CGPWJMINZNLPIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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